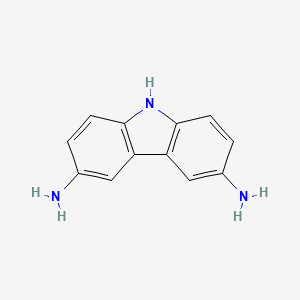

9H-Carbazole-3,6-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUWQOJQGCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235336 | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-71-5 | |

| Record name | 3,6-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-CARBAZOLE-3,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9h Carbazole 3,6 Diamine

Direct Synthesis Strategies

The creation of 9H-Carbazole-3,6-diamine can be achieved through several synthetic routes. These methods primarily focus on constructing the carbazole (B46965) core and introducing the amino groups at the 3 and 6 positions.

Condensation Reactions

A prevalent method for synthesizing this compound involves the condensation of carbazole-1,3,6-trione with hydrazine (B178648) hydrate. smolecule.com This reaction yields the desired diamine product along with water as a byproduct. smolecule.com

Ammonolysis of Carbazole Derivatives

The ammonolysis of 3,6-dicarbazolol is another documented synthetic pathway. This process involves reacting 3,6-dicarbazolol with ammonia (B1221849) under specific conditions to produce this compound. smolecule.com

Reduction of Nitrated Precursors

A widely utilized and classical approach for the synthesis of this compound is the reduction of nitrated carbazole precursors. This two-step process begins with the nitration of carbazole to form 3,6-dinitro-9H-carbazole. This intermediate is then subjected to a reduction reaction to convert the nitro groups into the desired amino functionalities.

The initial nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. smolecule.com Careful temperature control during this step is crucial to ensure the selective placement of the nitro groups at the 3 and 6 positions of the carbazole ring. smolecule.com

Following nitration, the 3,6-dinitro-9H-carbazole is reduced. Various reducing agents can be employed for this transformation, including:

Hydrogen gas with a palladium catalyst

Sodium borohydride (B1222165)

Zinc powder with hydrochloric acid

The choice of reducing agent and reaction conditions can influence the yield and purity of the final 3,6-diamino-9H-carbazole product. smolecule.com Metal-catalyzed hydrogenation is often reported to provide superior results compared to chemical reduction methods. For instance, the reduction of 9-ethyl-3,6-dinitro-9H-carbazole to the corresponding diamine can be achieved using hydrogen gas in the presence of a palladium on carbon catalyst. Similarly, tin powder and concentrated hydrochloric acid in acetic acid have been used to reduce 9-(2-bromobenzyl)-3,6-dinitro-9H-carbazole. rsc.org

Cyclization Techniques for Carbazole Core Formation and Amination

Cyclization reactions represent another strategy for constructing the carbazole framework, which can then be followed by amination to yield this compound. smolecule.com These methods build the tricyclic carbazole system from simpler precursors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools in this context. This reaction can be used to form the carbon-nitrogen bonds necessary for either introducing the amino groups onto a pre-existing carbazole core or for constructing the carbazole ring itself through intramolecular coupling. smolecule.com

Regioselective Synthesis Approaches

Achieving specific substitution patterns on the carbazole nucleus is a key challenge in its chemistry. Regioselective synthesis methods aim to control the position of functional groups with high precision. For instance, a novel synthesis of 3,6-disubstituted-9H-carbazoles has been developed starting from 2-bromo- or 2-iodo-4-methylaniline. This method proceeds through a sequence of acetylation (or oxidation), Ullmann coupling, and Tauber carbazole synthesis, demonstrating high yields due to the regioselective nature of the reactions. google.com The development of such methods is crucial for avoiding the formation of unwanted byproducts. google.com

Derivatization and Functionalization Strategies

The amino groups of this compound are reactive sites that allow for a wide range of derivatization and functionalization reactions. These modifications are employed to tune the compound's properties for various applications.

One common strategy is N-alkylation or N-arylation of the amine groups. For example, derivatives like N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine are synthesized through Buchwald-Hartwig amination reactions. This particular derivative exhibits enhanced charge-transport capabilities and thermal stability.

The carbazole nitrogen (at position 9) can also be readily functionalized. Alkylation, arylation, and acylation are common transformations. For example, 9H-carbazole can be reacted with 1-bromooctane (B94149) to produce the N-octyl derivative, which can then undergo further reactions like Friedel-Crafts acylation. researchgate.net

Furthermore, the amino groups can be transformed into other functional groups. For instance, they can be replaced by other nucleophiles through substitution reactions. The carbazole core itself can also be functionalized through electrophilic substitution reactions such as halogenation, formylation, and acylation, which typically occur at the 3- and 6-positions in the unsubstituted carbazole. thieme-connect.de

The synthesis of more complex, fused heterocyclic systems starting from 3-aminocarbazole derivatives is also a significant area of research. For example, 3-amino-9-ethylcarbazole (B89807) is a versatile precursor for creating annulated carbazole derivatives with potential biological activities. sci-hub.se

Below is a table summarizing various derivatization strategies:

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,6-dibromo-9H-carbazole | Aryl boronic acids, Pd catalyst, microwave irradiation or reflux | Substituted carbazole derivatives | |

| 9H-carbazole | 1,2-dibromoethane or tosylated bromoethanol, followed by various amines | N-substituted carbazole derivatives | nih.gov |

| 3,6-dinitrocarbazole | Aldehydes (e.g., formaldehyde, acetaldehyde) and secondary amines, reflux | N-Mannich bases of 3,6-dinitrocarbazole | asianpubs.org |

| 9H-carbazole | 2-phenylacetyl chloride, Friedel-Crafts reaction | 1,1'-(9-octyl-9H-carbazole-3,6-diyl)bis(2-phenylethanone) | researchgate.net |

N-Alkylation and N-Arylation of the Carbazole Nitrogen

The substitution on the nitrogen atom of the carbazole ring is a common and facile reaction. thieme-connect.de This modification is often a crucial first step in the synthesis of more complex carbazole derivatives, as it can influence the solubility, electronic properties, and solid-state packing of the final molecule.

N-Alkylation involves the introduction of an alkyl group onto the carbazole nitrogen. This can be achieved under various conditions. For instance, the reaction of 9H-carbazole with alkyl halides like bromoethane (B45996) or 2-ethylhexyl bromide can furnish the corresponding N-alkylated products. ub.edu A general method for methylation utilizes dimethyl sulfate (B86663) in the presence of aqueous sodium hydroxide. thieme-connect.de For higher homologues, iodoethane (B44018) and iodopropane are often preferred. thieme-connect.de The reaction conditions, including the choice of base and solvent, are critical for optimizing the yield.

N-Arylation introduces an aryl group at the 9-position of the carbazole. This is frequently accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. A general procedure for N-arylation involves reacting the carbazole with an aryl halide, such as p-iodoanisole, in the presence of a copper(I) iodide catalyst, a ligand like 1,10-phenanthroline, and a base such as potassium carbonate in a solvent like DMF. google.com This method allows for the synthesis of various 9-arylcarbazole derivatives. tandfonline.com

Functionalization of Amine Groups

The two primary amine groups at the 3 and 6 positions of the carbazole core are highly reactive and provide key sites for further molecular elaboration. These groups can undergo a range of chemical transformations, leading to the formation of imines, amides, and more complex structures.

Condensation with Carbonyl Compounds for Schiff Base Formation

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine (-C=N-) functional group. smolecule.comresearchgate.netmdpi.com This reaction is typically carried out by dissolving this compound and the corresponding carbonyl compound, such as a substituted benzaldehyde, in a suitable solvent like methanol. researchgate.net The formation of the imine linkage is often facilitated by acidic or basic conditions. smolecule.com These Schiff base derivatives have garnered interest for their potential applications in various fields due to their unique electronic and photophysical properties. researchgate.netnajah.edu

For example, the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol in absolute ethanol (B145695) yields a Schiff base in excellent yield. najah.edu Similarly, reacting this compound with 4-substituted benzaldehydes results in the formation of the corresponding bis-Schiff bases. researchgate.net

Table 1: Examples of Schiff Base Formation from Carbazole Derivatives

| Carbazole Reactant | Carbonyl Reactant | Product | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-diaminopropan-2-ol | 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol | najah.edu |

| This compound | 4-substituted benzaldehyde | (E,E)-N,N'-(9H-carbazole-3,6-diyl)bis(1-(4-substituted-phenyl)methanimine) | researchgate.net |

Substitution Reactions via Nucleophilic Amine Functionality

The amine groups at the 3 and 6 positions of the carbazole core exhibit nucleophilic character, allowing them to participate in various substitution reactions. smolecule.com This reactivity is fundamental to the synthesis of a wide array of functionalized carbazole derivatives. These reactions can involve the displacement of leaving groups from electrophilic substrates.

One common application of this nucleophilic reactivity is in the synthesis of N-substituted derivatives. For instance, the amine groups can react with alkyl halides or other electrophilic species to introduce new functional groups. mdpi.com This nucleophilic substitution allows for the fine-tuning of the electronic and steric properties of the resulting molecules. The choice of solvent can be crucial, with polar aprotic solvents like DMF often favoring nucleophilic substitution reactions.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Acylation of the amine groups in this compound is a key method for introducing acyl functionalities. This can be achieved through reactions with acylating agents such as acyl chlorides or anhydrides. For example, the reaction of 3-aminocarbazole with ethyl succinoyl chloride in pyridine (B92270) leads to the formation of an amide, which can then undergo intramolecular Friedel-Crafts acylation to form a cyclic dione. sci-hub.se

Furthermore, Friedel-Crafts acylation can also occur on the carbazole ring itself. The reaction of 9H-carbazole with acetyl chloride in the presence of aluminum chloride can lead to diacetylation at the 3 and 6 positions. nih.gov The regioselectivity of these reactions can be influenced by the presence of substituents on the carbazole core and the reaction conditions. For instance, the Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole with various acyl chlorides can yield 1,8-diacyl derivatives, with the steric bulk of the acyl chloride affecting the reaction yield. researchgate.net

Table 2: Examples of Acylation Reactions on Carbazole Derivatives

| Carbazole Reactant | Acylating Agent | Catalyst/Conditions | Product | Reference |

| 3-aminocarbazole | Ethyl succinoyl chloride | Pyridine | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoate | sci-hub.se |

| 9H-Carbazole | Acetyl chloride | Aluminum chloride | 1,1'-(9H-Carbazole-3,6-diyl)bis(ethan-1-one) | nih.gov |

| 3,6-di-tert-butyl-9H-carbazole | Acyl chlorides | Friedel-Crafts conditions | 1,8-diacyl-3,6-di-tert-butyl-9H-carbazoles | researchgate.net |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Coupling, Nickel-Catalyzed Coupling)

Cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, and they are extensively used to functionalize this compound and its derivatives.

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction that is particularly versatile for forming C-N bonds. smolecule.comsmolecule.com This reaction is widely used for the synthesis of N-aryl and N-alkyl derivatives of 3,6-diaminocarbazole. For instance, reacting 3,6-dibromocarbazole (B31536) derivatives with amines in the presence of a palladium catalyst and a suitable ligand can introduce amino groups at the 3 and 6 positions. This methodology is crucial for synthesizing complex molecules like N,N,N',N'-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine, a material used in organic electronics. smolecule.com

Ullmann Coupling is a copper-catalyzed reaction that is also employed for the formation of C-N and C-C bonds. organic-chemistry.org The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper to form a biaryl compound. organic-chemistry.org Ullmann-type reactions can also be used to form C-N bonds by reacting an aryl halide with an amine. This method has been used in the synthesis of various carbazole derivatives. google.com For example, 3,6-disubstituted-9H-carbazoles can be synthesized via an Ullmann coupling reaction as a key step. google.com

Nickel-Catalyzed Coupling reactions provide an alternative to palladium and copper catalysis for certain transformations. Nickel catalysts can be effective for the asymmetric Ullmann coupling to create axially chiral biaryl compounds. organic-chemistry.org While less commonly reported specifically for this compound functionalization compared to palladium and copper methods, nickel catalysis represents a valuable tool in the broader context of carbazole chemistry.

Table 3: Examples of Cross-Coupling Reactions for Carbazole Functionalization

| Reaction Type | Carbazole Precursor | Coupling Partner | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | 3,6-dibromocarbazole | bis(4-methoxyphenyl)amine | Pd catalyst and ligand | N,N,N',N'-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | smolecule.com |

| Ullmann Coupling | 2-bromo-4-methylaniline derivative | - | Copper | 3,6-disubstituted-9H-carbazole | google.com |

| Suzuki Coupling | 3,6-dibromo-9H-carbazole | Aryl boronic acids | Pd(PPh₃)₄ | 3,6-diaryl-9H-carbazole |

Introduction of Specific Substituents (e.g., Methoxy (B1213986), Halogen, Cyano, Alkyl, Aryl Groups)

The introduction of specific substituents onto the carbazole framework is essential for tuning the properties of the resulting materials.

Methoxy groups can be introduced through various methods. One approach involves the Ullmann coupling of a hydroxy-substituted carbazole with a methylating agent. Alternatively, N-arylation with a methoxy-substituted aryl halide, such as p-iodoanisole, can introduce a methoxy-containing group at the 9-position. google.com The synthesis of N,N,N',N'-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a prime example where methoxy groups are introduced via the amine coupling partner.

Halogen atoms , such as bromine and iodine, are often introduced to serve as handles for subsequent cross-coupling reactions. Bromination of 9H-carbazole with N-bromosuccinimide (NBS) can yield 3,6-dibromo-9H-carbazole. nih.gov Iodination can be achieved using reagents like N-iodosuccinimide. These halogenated carbazoles are key intermediates for Suzuki and Buchwald-Hartwig reactions.

Cyano groups can be introduced onto the carbazole ring, for example, by starting with a halogenated carbazole and performing a cyanation reaction, often using a cyanide salt and a palladium or copper catalyst. The synthesis of 3,6-dicyanocarbazole can be achieved in two steps from carbazole. researchgate.net

Alkyl and Aryl groups can be introduced at various positions on the carbazole core. N-alkylation and N-arylation have been discussed previously. thieme-connect.dethieme-connect.detandfonline.com C-alkylation and C-arylation on the carbazole ring are typically achieved through cross-coupling reactions. For instance, Suzuki-Miyaura coupling of a halogenated carbazole with an arylboronic acid is a common method for introducing aryl groups at the 3 and 6 positions. nih.govcolab.ws

Table 4: Methods for Introducing Specific Substituents on the Carbazole Core

| Substituent | Method | Reagents/Conditions | Reference |

| Methoxy | N-Arylation | p-iodoanisole, CuI, K₂CO₃ | google.com |

| Halogen (Bromo) | Electrophilic Halogenation | N-bromosuccinimide (NBS) | nih.gov |

| Cyano | Multi-step synthesis from carbazole | - | researchgate.net |

| Aryl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | nih.govcolab.ws |

Polymerization and Oligomerization Approaches of this compound

The bifunctional nature of this compound, featuring two reactive amine groups and an electroactive carbazole core, makes it a valuable monomer for the synthesis of a wide array of polymers and oligomers. These materials are of significant interest in materials science, particularly for applications in organic electronics. The polymerization strategies employed leverage either the reactivity of the amine groups or the electrochemical activity of the carbazole ring system.

Electropolymerization Techniques

Electropolymerization is a direct and versatile method for creating thin, conductive polymer films on electrode surfaces. This technique involves the anodic oxidation of carbazole monomers, like this compound derivatives, in an electrolyte solution. smolecule.commdpi.com The process is initiated by applying a potential to a working electrode, which causes the monomer to oxidize into a radical cation. smolecule.comnih.gov These radical cations then couple, typically at the 3,6-positions of the carbazole ring, to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface. mdpi.comnih.gov

This method offers several advantages, including the ability to form polymer films directly on a substrate without the need for a catalyst. smolecule.com The properties of the resulting polycarbazole films, such as their electrochemical and optical characteristics, can be tuned by controlling the electropolymerization parameters like the solvent, supporting electrolyte, and applied potential. smolecule.com For instance, polymer films generated from tri-carbazole structures have been shown to exhibit reversible electrochemical oxidation and significant electrochromic behavior, changing color when oxidized. smolecule.comrsc.org The resulting polymers are often studied for their potential use in electrochromic devices. rsc.orgresearchgate.net

Research has shown that the substitution pattern on the carbazole monomer can influence the electropolymerization mechanism. For example, amino-substituted carbazole derivatives may undergo polymerization through both carbazole-carbazole and amino-carbazole coupling pathways. smolecule.comrsc.org Covalent grafting of a carbazole diamine monomer onto an indium tin oxide (ITO) surface via diazonium electroreduction has been demonstrated as a method to strongly adhere the subsequently electropolymerized film to the substrate. x-mol.com

Polycondensation Reactions (e.g., with Dianhydrides for Polyimide Synthesis)

The amine functional groups of this compound and its derivatives make them ideal monomers for polycondensation reactions. A prominent example is their reaction with aromatic dianhydrides to synthesize polyimides, which are a class of high-performance polymers known for their exceptional thermal stability. rsc.orgresearchgate.netresearchgate.net

The synthesis is typically a two-step process. researchgate.netrsc.org

Poly(amic acid) formation : The diamine monomer is reacted with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature. This ring-opening polycondensation yields a soluble poly(amic acid) precursor. rsc.orgnih.gov

Imidization : The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures or by chemical imidization at lower temperatures using a dehydrating agent like a mixture of acetic anhydride (B1165640) and pyridine. rsc.orgnih.gov

The properties of the resulting polyimides are dictated by the chemical structures of both the diamine and the dianhydride monomers. researchgate.net For example, introducing the rigid and planar carbazole moiety into the polymer backbone can lead to polyimides with excellent gas barrier properties and high thermal stability. researchgate.net Asymmetric carbazole-containing diamines have been synthesized to produce soluble aromatic polyimides that exhibit tristable electrical conductivity switching and non-volatile memory effects. rsc.orgrsc.org

Table 1: Examples of Polyimides Synthesized from Carbazole-Based Diamines

| Diamine Monomer | Dianhydride Monomer | Resulting Polyimide Properties | Reference(s) |

| 9-(2′-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA) | Pyromellitic dianhydride (PMDA) | Soluble, high thermal stability, tristable memory effect | rsc.orgrsc.org |

| 9-[2′-(3′′,4′′,5′′-trifluorophenyl)phenyl]-3,6-diaminocarbazole (TFDMC) | 2,2′,3,3′-biphenyl tetracarboxylic dianhydride (BPDA) | Soluble, high thermal stability, tristable memory effect | rsc.orgrsc.org |

| 5,5′-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole] | Various aromatic dianhydrides | Soluble in polar aprotic solvents, Tg 312–330 °C, photoluminescent | researchgate.net |

| 3,6-diaminocarbazole derivative (3,6-CDA) | Pyromellitic dianhydride (PMDA) | Excellent barrier properties (low O2 and H2O permeation), Tg 397 °C | researchgate.net |

| 3,3′-(9H-Carbazole-2,7-diyl)diamino (M-2,7-CPDA) | Pyromellitic dianhydride (PMDA) | Meta-linked structure, less ordered chain stacking compared to para-isomer | mdpi.com |

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The defined pore structures and high surface areas of COFs make them suitable for applications in gas storage, separation, and catalysis. This compound can serve as a building block for COFs, typically as the amine component.

The synthesis of carbazole-based COFs often involves a condensation reaction between a multitopic amine and a multitopic aldehyde. For example, two-dimensional (2D) imine COFs have been designed and synthesized by reacting a tetratopic 9H-carbazole aldehyde with linear aromatic diamines. acs.org While this example uses a carbazole aldehyde, the reverse is also common, where a carbazole diamine is reacted with an aldehyde linker. The reaction forms imine (C=N) bonds, resulting in a porous, crystalline framework. The resulting COFs can exhibit interesting properties; for instance, the complex conjugated π-system involving electron-rich carbazole units and imine groups can lead to reversible pH-dependent protonation, causing a distinct colorimetric response. acs.org

Synthesis of Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure imparts unique electronic and optical properties, making them central to the field of organic electronics. oldcitypublishing.com this compound is a key building block for these materials due to its electron-donating nature and the potential for creating an extended conjugated system. researchgate.net

The synthesis of these polymers often relies on metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. nih.govmetu.edu.tr In a typical Suzuki coupling approach, a dibromo-carbazole derivative is reacted with a diboronic acid or ester derivative in the presence of a palladium catalyst. By selecting different co-monomers to polymerize with the carbazole unit, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting polymer can be systematically tuned. researchgate.net For example, a carbazole-based dendritic conjugated polymer was successfully synthesized via a Suzuki coupling reaction, which demonstrated potential as a fluorescent probe for ion detection. nih.gov Donor-acceptor (D-A) conjugated polymers incorporating a this compound derivative as the donor unit have been synthesized for applications in photocatalytic hydrogen evolution. mdpi.comresearchgate.net

Copolymerization Strategies

Copolymerization is a powerful strategy to create materials with tailored properties by combining two or more different monomers into a single polymer chain. For carbazole-based polymers, this approach is used to fine-tune solubility, processability, and optoelectronic characteristics. researchgate.netresearchgate.net

Derivatives of this compound can be copolymerized with a variety of partners.

With non-polar monomers : For instance, a carbazole-substituted norbornene monomer has been copolymerized with ethylene (B1197577) using a metallocene/MAO catalyst system. This incorporates the electro-active carbazole functionality into a polyolefin backbone. researchgate.net

With other conjugated monomers : To enhance electrochromic performance, carbazole-based monomers have been electrochemically copolymerized with monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net The inclusion of EDOT units along the polymer backbone can affect the electron density and, consequently, the oxidation potentials and optical properties of the copolymer. researchgate.net Similarly, copolymers of carbazole with thiophene (B33073) or pyrrole (B145914) have been synthesized to create materials for potential use in organic solar cells. mdpi.com

These strategies allow for the development of a wide range of functional polymers where the carbazole unit provides desirable electronic or optical properties, while the co-monomer can improve other features like solubility or film-forming ability. researchgate.net

Reaction Mechanisms and Pathways

The polymerization of this compound and its derivatives proceeds through distinct mechanisms depending on the synthetic approach.

Electropolymerization : The mechanism begins with the anodic oxidation of the carbazole monomer at an electrode surface to form a radical cation. smolecule.comnih.gov Subsequent coupling of these radical cations, typically at the electron-rich 3- and 6-positions, leads to the formation of C-C bonds and the growth of the polymer chain. mdpi.comnih.gov Studies on N-phenyl-3,6-bis(N-carbazolyl)carbazoles suggest that the specific coupling pathway can be influenced by substituents. Nitro-substituted derivatives tend to polymerize via carbazole-carbazole coupling, whereas amino-substituted analogs can proceed through both carbazole-carbazole and amino-carbazole coupling. rsc.org

Polycondensation : The formation of polyimides from this compound and dianhydrides follows a two-step nucleophilic substitution mechanism. rsc.org In the first step, the nucleophilic amine group of the diamine attacks one of the carbonyl carbons of the dianhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, resulting in the poly(amic acid) intermediate. The second step is the imidization, where the nitrogen's lone pair attacks the carboxylic acid's carbonyl carbon, followed by dehydration to form the stable five-membered imide ring. rsc.org

Formation of Covalent Organic Frameworks (COFs) : For imine-based COFs, the mechanism is a reversible condensation reaction. The reaction between the amine groups of the diamine and the aldehyde groups of the linker proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the C=N imine linkage that constitutes the framework. acs.org

Suzuki Coupling for Conjugated Polymers : This palladium-catalyzed cross-coupling reaction involves a catalytic cycle. The cycle typically starts with the oxidative addition of an aryl halide (e.g., a dibromo-carbazole) to a Pd(0) complex. This is followed by transmetalation, where an organic group from an organoboron compound (e.g., a diboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond between the two organic fragments and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

Mechanistic Investigations of Synthetic Transformations

The primary synthetic route to this compound involves a multi-step process beginning with the carbazole molecule. The key transformations are the electrophilic nitration of the carbazole core, followed by the reduction of the resulting dinitro-derivative.

The synthesis typically begins with the nitration of carbazole. In this electrophilic aromatic substitution reaction, carbazole is treated with a nitrating agent, such as nitric acid, often in a solvent like 1,2-dichloroethane (B1671644) or a mixture of acetic acid and acetic anhydride. rsc.orgacs.org The carbazole ring system, being electron-rich, is readily susceptible to electrophilic attack. The substitution occurs preferentially at the 3 and 6 positions due to the directing effects of the nitrogen heteroatom, leading to the formation of 3,6-dinitrocarbazole. acs.org The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich positions of the carbazole ring.

The subsequent and crucial step is the reduction of 3,6-dinitrocarbazole to this compound. This transformation is most commonly achieved using a reducing agent like anhydrous tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid. rsc.orgacs.org The mechanism for this reduction is a stepwise process where the nitro groups (-NO₂) are converted to amino groups (-NH₂). The tin(II) chloride acts as the reducing agent, donating electrons to the nitro groups, while the acidic medium provides the necessary protons for the formation of water as a byproduct. The reaction mixture is typically heated to ensure completion. rsc.org

| Reaction Step | Reagents & Conditions | Product | Yield | Reference |

| Nitration | Carbazole, 90% HNO₃, 1,2-dichloroethane, 0°C to 45°C | 3,6-Dinitrocarbazole | 76% | rsc.org |

| Nitration | Carbazole, Cu(NO₃)₂·2.5H₂O, Acetic Acid, Acetic Anhydride | 3,6-Dinitrocarbazole | - | acs.org |

| Reduction | 3,6-Dinitrocarbazole, Anhydrous SnCl₂, Acetic Acid, HCl, Reflux | This compound | 91% | rsc.org |

| Reduction | 3,6-Dinitro-N-phenylcarbazole, SnCl₂, Acetic Acid, HCl, Reflux | 3,6-Diamino-N-phenylcarbazole | - | acs.org |

This table summarizes typical conditions for the synthesis of this compound and its precursors.

Intramolecular and Intermolecular Reaction Dynamics

The reaction dynamics of this compound and its derivatives are particularly evident in the formation of the carbazole skeleton itself and in its application in advanced materials.

One significant intramolecular reaction is the cyclization to form the carbazole ring system. A notable method is the photostimulated SRN1 (Substitution Nucleophilic Radical chain) reaction of diarylamines. conicet.gov.ar In this process, a diarylamine precursor, such as N-(2-bromophenyl)aniline, is treated with a strong base like potassium tert-butoxide (t-BuOK) to form the diarylamide anion. conicet.gov.ar Upon photo-irradiation, the reaction proceeds through a radical chain mechanism involving an intramolecular C-C bond formation to yield the 9H-carbazole structure in high yields. conicet.gov.ar This highlights the dynamic nature of bond formation within the precursor molecule to create the stable tricyclic carbazole core.

The interplay between intramolecular and intermolecular dynamics is also critical in the function of polymers derived from this compound. In one study, a donor-acceptor (D-A) conjugated polymer was synthesized using a this compound derivative as the electron-donor unit for photocatalytic hydrogen evolution. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations revealed that after light absorption, electrons move from the carbazole donor to the acceptor group. Protons then bind to the acceptor, and H₂ can be formed via two competing pathways:

Intramolecular reaction: Two protons bound to the same polymer chain react, with a calculated energy barrier of 0.6–0.7 eV. mdpi.com

Intermolecular reaction: Protons on separate polymer chains react. This pathway has almost no activation energy but is dependent on the proximity and low repulsion between polymer chains. mdpi.com

These findings underscore how both intramolecular and intermolecular events at the molecular level govern the macroscopic properties and reactivity of materials derived from this compound. mdpi.com

| Reaction Type | System | Key Feature | Activation Barrier | Reference |

| Intramolecular | Hydrogen Evolution on D-A Polymer | H₂ formation on a single polymer chain | 0.6–0.7 eV | mdpi.com |

| Intermolecular | Hydrogen Evolution on D-A Polymer | H₂ formation between two polymer chains | Nearly zero | mdpi.com |

This table compares the activation barriers for intramolecular and intermolecular reaction pathways in a photocatalytic system based on a this compound derivative.

Catalytic Cycle Analysis in Functionalization Reactions

The functionalization of the this compound scaffold often relies on transition metal-catalyzed cross-coupling reactions. Analysis of the catalytic cycles for these transformations provides insight into the reaction mechanisms.

A prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. smolecule.comsmolecule.com This method can be used to construct the carbazole core via intramolecular coupling or to introduce the amino groups. smolecule.com The catalytic cycle generally proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 3,6-dibromocarbazole).

Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: This key step involves the formation of the C-N bond, yielding the aminated carbazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. smolecule.com

Another important functionalization method involves Rhodium-catalyzed C-H activation . A plausible catalytic cycle for the intermolecular oxidative cross-coupling of a carbazole derivative with another heterocycle, such as thiophene, has been proposed. chim.it

Activation: A Rh(III) precatalyst is activated, often by a silver salt, to generate a more electrophilic, cationic Rh(III) species.

Cyclometalation: The carbazole substrate coordinates to the Rh(III) center, followed by C-H bond cleavage to form a rhodacyclic intermediate.

Coordination and Insertion: The second coupling partner (e.g., thiophene) coordinates to the rhodium center.

Reductive Elimination: The C-C cross-coupled product is formed and released, generating a Rh(I) species.

Reoxidation: An oxidant, such as copper(II) acetate, reoxidizes the Rh(I) back to the active Rh(III) state, completing the catalytic cycle. chim.it

These catalytic cycles are fundamental to the synthesis of a wide array of functionalized carbazole derivatives, enabling precise control over their molecular architecture.

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 3,6 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of carbazole (B46965) derivatives in solution and solid states.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms within a molecule. In 3,6-disubstituted carbazoles, the proton signals are characteristic of their positions on the aromatic rings. For instance, in the precursor 3,6-diiodocarbazole, the proton on the nitrogen atom (N-H) appears as a broad singlet, while the aromatic protons show distinct splitting patterns (singlets, doublets, and doublet of doublets) corresponding to their coupling with adjacent protons. rsc.org

The introduction of substituents significantly influences the chemical shifts. In derivatives like 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the disappearance of the N-H proton signal and the appearance of new signals in the alkene region (typically between 5.0 and 7.6 ppm) confirm the N-vinylation of the carbazole nitrogen. mdpi.com The chemical shifts and coupling constants (J) are crucial for confirming the substitution pattern on the carbazole core. mdpi.comfinechemicals.com.cn

Table 1: Selected ¹H NMR Spectroscopic Data for 9H-Carbazole Derivatives Data presented for illustrative purposes of derivative characterization.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 3,6-Diiodocarbazole | CDCl₃ | 8.36 (s, 2H), 8.14 (br s, 1H, N-H), 7.71 (dd, 2H, J=8.5, 1.65 Hz), 7.24 (d, 2H, J=8.56 Hz) rsc.org |

| 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | DMSO-d₆ | 8.81 (d, 2H, J=1.6 Hz), 7.98 (d, 2H, J=8.6 Hz), 7.93 (dd, 2H, J=8.6, 1.6 Hz), 7.56 (dd, 1H, J=15.9, 9.2 Hz), 5.78 (dd, 1H, J=15.9, 1.6 Hz), 5.46 (dd, 1H, J=9.2, 1.6 Hz) mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy is vital for mapping the carbon framework of carbazole derivatives. The spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. The electron-donating amino groups in 9H-Carbazole-3,6-diamine are expected to cause an upfield shift (to lower ppm values) for the carbons to which they are attached (C3, C6) and other positions within the rings (ortho and para) compared to unsubstituted carbazole.

Conversely, electron-withdrawing groups, such as iodo or cyano groups in derivatives, cause a downfield shift for the directly attached carbons. rsc.org For example, the ¹³C NMR spectrum of 3,6-diiodocarbazole shows a signal at 82.44 ppm, which is attributed to the carbon atoms bearing the iodine. rsc.org The analysis of these chemical shifts is fundamental to confirming the successful synthesis and purity of the target compounds. rsc.orgmdpi.comfinechemicals.com.cn

Fluorescence and Luminescence Spectroscopy

The inherent fluorescence of the carbazole moiety makes it a valuable scaffold in the development of photoactive materials. dergipark.org.trsemanticscholar.org Derivatives of this compound are frequently investigated for their photophysical properties, which are highly sensitive to their chemical environment and substitution patterns.

Research into 3,6-diamino-9-naphthylcarbazole derivatives has shown that the introduction of a naphthyl group at the 9-position can induce a charge transfer from the carbazole donor to the naphthyl acceptor in the excited state. This phenomenon leads to solvatofluorochromism, where the fluorescence emission spectrum shifts depending on the polarity of the solvent. kobe-u.ac.jp Additionally, the fluorescence quantum yields of these compounds are solvent-dependent. kobe-u.ac.jp For instance, some carbazole derivatives exhibit exceptionally high fluorescence quantum yields, ranging from 0.88 to 1.00, in dichloromethane (B109758) solutions. epa.gov

The substitution on the carbazole core significantly tunes these properties. For example, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing electron-withdrawing groups like formyl or nitro groups show considerable red shifts in their emission maxima compared to the unsubstituted parent compound. researchgate.net A derivative with a 4-formylphenyl substituent produced a pure blue emission with a high luminescence quantum yield of 95%, while a 4-nitrophenyl substituted equivalent emitted in the orange region of the spectrum. researchgate.net The lifetimes of the singlet excited state for various 3,6-diaryl substituted carbazoles are typically in the range of 6-7 nanoseconds, which is advantageous for bimolecular photoinduced electron transfer processes. nsf.gov

Table 1: Photophysical Properties of Selected 9H-Carbazole Derivatives

| Compound Class | Key Feature | Emission Wavelength (λₑₘ) | Fluorescence Quantum Yield (ΦF) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| 3,6-Diaryl-9H-carbazoles | Varies with aryl substituent | ~390 nm | 0.09 - 0.28 | 6-7 ns | nsf.gov |

| 3,6-Di(4-formylphenyl)-9-hexyl-9H-carbazole | Blue emission | 450 nm | 0.95 | Not Specified | researchgate.net |

| 3,6-Di(4-nitrophenyl)-9-hexyl-9H-carbazole | Orange emission | 585 nm | Not Specified | Not Specified | researchgate.net |

| Carbazole-bipyridine fluorophores | Large Stokes shift | Not Specified | up to 0.99 | Not Specified | rsc.org |

| 3,6-Diamino-9-naphthylcarbazoles | Solvatochromic | Solvent Dependent | Solvent Dependent | Not Specified | kobe-u.ac.jp |

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of the molecular structure of this compound derivatives, revealing precise details about bond lengths, angles, and three-dimensional arrangement. mdpi.comresearchgate.net The carbazole ring system in these derivatives is typically observed to be almost planar. nih.govnih.gov

Crystallographic studies reveal how substituents and intermolecular forces dictate the solid-state packing. For instance, in the crystal structure of 2-nitro-3-phenyl-9H-carbazole, molecules are linked by N—H⋯O hydrogen bonds. nih.gov In other derivatives, C—H⋯O and C—H⋯π interactions are crucial in forming supramolecular structures, such as inversion dimers and chains. nih.govnih.gov The crystal packing of 9-butyl-3-(9-butyl-9H-carbazol-3-yl) is stabilized exclusively by C—H⋯π interactions. nih.gov

The planarity of the carbazole core can be influenced by bulky substituents or fused ring systems. In one study, the dihedral angles between the carbazole ring system and attached phenyl rings were found to be 55.54° and 43.46° in the two independent molecules of the asymmetric unit. nih.gov The introduction of an azine ring fused to a carbazole-based helicene was found to cause significant twisting from planarity. beilstein-journals.org The specific arrangement of molecules in the crystal lattice, including π–π stacking interactions, is critical for understanding the electronic properties of these materials in the solid state. nih.govaip.org

Table 2: Crystallographic Data for Selected 9H-Carbazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| 3,6-Dibenzoyl-9-butyl-9H-carbazole | Triclinic | P-1 | a = 8.5576(9) Å, b = 11.3257(12) Å, c = 12.4092(13) Å, α = 74.437(2)°, β = 81.598(2)°, γ = 73.453(2)° | researchgate.net |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)° | mdpi.com |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl) | Monoclinic | Not Specified | a = 5.6184(4) Å, b = 11.0946(7) Å, c = 19.4673(13) Å, β = 95.982(1)° | nih.gov |

| 2-nitro-3-phenyl-9H-carbazole | Triclinic | P1 | a = 9.2660(3) Å, b = 12.9590(4) Å, c = 13.1010(4) Å, α = 96.2487(15)°, β = 109.1813(15)°, γ = 108.9719(15)° | nih.gov |

Electron Microscopy (e.g., SEM) for Morphological Analysis of Films

Studies on carbazole Schiff base derivatives have utilized SEM to understand their aggregation-induced emission properties. The SEM analysis revealed that the formation of orderly aggregates was a primary reason for the observed emission characteristics in these compounds. nih.gov This demonstrates the capability of SEM to correlate macroscopic photophysical properties with the microscopic morphology of the material. The surface morphology of synthesized carbazole thin films has been investigated using electronic spectroscopy techniques, which complements microscopy data for a comprehensive characterization of these semiconductor films. urfu.ru

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of thin films of carbazole derivatives at the nanoscale. researchgate.netspectraresearch.com It provides quantitative data on surface roughness and visual information on the morphology, such as the size and distribution of crystalline domains. mdpi.com

AFM studies on neat films of carbazole and 3,6-di-tert-butylcarbazole (B1356187) have revealed the formation of crystallites. mdpi.com For neat carbazole thin films with average thicknesses of 109 nm and 153 nm, AFM imaging showed distinct morphological features. mdpi.com The analysis of films made from a carbazole-containing polymer, poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole], also utilized AFM to obtain images of the polymer film surface. researchgate.net

Surface roughness is a key parameter obtained from AFM analysis. For biopolymer films modified with different concentrations of kaolin (B608303) clay, AFM was used to quantify changes in roughness parameters like the arithmetic mean roughness (Sₐ) and root mean square roughness (Sₒ). mdpi.com This type of quantitative analysis is critical for applications where a smooth and uniform film surface is required, as surface morphology can significantly impact device performance and charge transport properties. nih.gov

Table 3: AFM Surface Roughness Parameters for Modified Biopolymer Films

| Sample | Additive Concentration | Sₐ (nm) | Sₒ (nm) | Reference |

|---|---|---|---|---|

| k0 | 0% Kaolin | 32.03 | 41.8 | mdpi.com |

| k5 | 5% Kaolin | 41.3 | 56.3 | mdpi.com |

| k10 | 10% Kaolin | 77.2 | 100.8 | mdpi.com |

Computational and Theoretical Studies of 9h Carbazole 3,6 Diamine Systems

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 9H-Carbazole-3,6-diamine and its derivatives to predict a range of properties, from molecular geometry to reactivity. icm.edu.pljnsam.com

The first step in most computational studies is geometry optimization, which determines the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. jnsam.com For carbazole (B46965) systems, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p). jnsam.comredalyc.org This process yields critical data on bond lengths, bond angles, and dihedral angles.

The introduction of diamine groups at the 3 and 6 positions of the carbazole core is expected to influence its planarity and electronic distribution. The amino groups (-NH₂) are strong electron-donating groups, which would significantly alter the electronic landscape of the parent carbazole molecule. Optimization studies on related 3,6-disubstituted carbazoles confirm that the nature of the substituent directly impacts the final geometry and electronic properties. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Carbazole System This table presents typical bond lengths and angles for a carbazole core, as would be calculated using DFT. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (in pyrrole (B145914) ring) | ~1.38 Å |

| C-C (in benzene (B151609) ring) | ~1.39 - 1.41 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | C-N-C (in pyrrole ring) | ~109° |

| C-C-C (in benzene ring) | ~119° - 121° |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. researchgate.net The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (Eg), is a critical parameter for predicting the reactivity, kinetic stability, and optoelectronic properties of a material. jnsam.comredalyc.org

For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO significantly compared to unsubstituted carbazole. This would lead to a smaller HOMO-LUMO gap, causing a red-shift (a shift to longer wavelengths) in its absorption and emission spectra. um.edu.my Theoretical calculations on various carbazole derivatives show that HOMO levels can range from -5.67 eV to -6.02 eV depending on the attached functional groups. researchgate.net A smaller energy gap generally correlates with higher reactivity and improved properties for applications in organic electronics.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides an example of how substituents affect FMO energies in carbazole systems. The values for this compound are hypothetical, based on the known effects of amino groups.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| 9H-Carbazole (Reference) | -5.95 | -1.15 | 4.80 |

| This compound | -5.20 | -1.10 | 4.10 |

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for carbazole derivatives, such as 3,6-diiodo-9-ethyl-9H-carbazole, have shown a strong linear correlation with experimental results. researchgate.net Similarly, Infrared (IR) vibrational frequencies can be computed to predict the characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes would include the N-H stretching of the pyrrolic nitrogen and the amino groups, as well as C-N and aromatic C-H stretching frequencies.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. jnsam.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the amino groups due to their lone pairs of electrons, highlighting these as the most reactive sites for electrophiles.

Mulliken charge analysis is a method of assigning partial atomic charges to atoms within a molecule based on the distribution of electrons as determined by the quantum chemical calculation. This analysis helps in understanding the electrostatic potential and the polar nature of specific bonds. In this compound, a Mulliken charge analysis would likely show a significant negative charge on the nitrogen atoms of the amino groups and the pyrrole ring, with positive charges distributed among the hydrogen and some carbon atoms. It is important to note that while useful, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.

Aromaticity Analysis (e.g., HOMA, NICS Indices)

The aromaticity of the rings within the carbazole system is a key determinant of its stability and electronic properties. This can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system and values less than 1 denote decreased aromaticity. NICS, a magnetic criterion, is calculated by placing a "ghost" atom at the center of a ring. A negative NICS value is indicative of aromatic character, arising from the shielding effect of the ring current. Studies on 3,6-disubstituted carbazoles have used these indices to evaluate changes in ring aromaticity. rsc.orgresearchgate.net Research has shown that in the carbazole core, the five-membered heterocyclic ring possesses a reduced aromaticity compared to the two adjacent six-membered benzene rings. rsc.org The introduction of the strong electron-donating diamine groups at the 3 and 6 positions may further influence the electron delocalization and thus the aromatic character of the entire fused system.

Table 3: Representative Aromaticity Indices for the Carbazole Core This table shows typical NICS and HOMA values for the different rings in a carbazole molecule. The presence of diamine groups would likely alter these values.

| Ring System | NICS(1) (ppm) | HOMA |

| Benzene Ring (A) | -9.8 | 0.97 |

| Pyrrole Ring (B) | -6.5 | 0.75 |

| Benzene Ring (C) | -9.8 | 0.97 |

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations, especially those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely employed to predict and interpret the photophysical properties of organic molecules. These methods can provide detailed information about the electronic transitions that govern light absorption and emission.

For carbazole-based systems, computational studies have been crucial in understanding how structural modifications influence their optical and electronic characteristics. For instance, DFT calculations on various carbazole derivatives have been used to analyze their potential as dye sensitizers in solar cells. These studies typically involve the calculation of key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various reactivity descriptors. nih.govohio-state.edu

In a study of 9-naphthyl-3,6-diaminocarbazole derivatives, computational methods were used to characterize their photophysical and electrochemical properties. jnsam.comresearchgate.net These calculations revealed that a charge transfer occurs from the carbazole moiety to the naphthyl group in the excited state, leading to solvatofluorochromism—a change in fluorescence color with solvent polarity. jnsam.comresearchgate.net The study also highlighted the high reducing capability of a molecule with two carbazole substituents sandwiching a central naphthyl ring, which was predicted to have an absorption reaching 470 nm. jnsam.comresearchgate.net

The following table illustrates the type of data that can be generated from such quantum chemical calculations for a representative carbazole derivative, providing insights into its electronic properties.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.25 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.75 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.50 eV | Correlates with the electronic excitation energy and influences the color of the compound. |

| Dipole Moment | 2.5 D | Indicates the polarity of the molecule, which can affect its solubility and intermolecular interactions. |

| Reorganization Energy | 0.25 eV | Pertains to the energy required for geometric relaxation upon charge transfer, impacting charge mobility in electronic devices. |

Note: The values in this table are representative examples based on computational studies of carbazole derivatives and are intended for illustrative purposes.

Furthermore, TD-DFT calculations can simulate the UV-Vis absorption spectra of these molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov Such calculations are invaluable for understanding the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across different functional groups.

Mechanistic Modeling of Reactions and Interactions

Computational modeling is also a powerful tool for investigating the mechanisms of chemical reactions and the nature of intermolecular interactions involving this compound systems. These studies can provide a level of detail that is often difficult to obtain through experimental methods alone.

One area of significant interest is the interaction of carbazole derivatives with biological macromolecules, such as DNA. Molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been used to study the binding of carbazole derivatives to DNA. These simulations can help to identify the binding site, the binding mode (e.g., intercalation, groove binding), and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

For example, molecular dynamics simulations have been employed to understand the interaction between a 3,6-diaminocarbazole-modified peptide nucleic acid (PNA) and a DNA target. dtaborgroup.com These simulations revealed that the diaminocarbazole moiety interacts with adjacent nucleobases in the single-stranded PNA, leading to fluorescence quenching. Upon hybridization with the complementary DNA strand, the diaminocarbazole is displaced from the duplex, resulting in an increase in fluorescence. dtaborgroup.com This provides a detailed mechanistic picture of how this system functions as a fluorescent probe for DNA detection.

The following table provides an example of the kind of data that can be obtained from molecular docking simulations of a carbazole derivative with a DNA G-quadruplex structure.

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding, indicating the stability of the complex. |

| Binding Site | G-quartet | The specific region of the DNA where the molecule binds. |

| Key Interactions | π-π stacking, hydrogen bonding | The primary non-covalent interactions responsible for stabilizing the complex. |

| Interacting Residues | Guanine, Adenine | The specific nucleobases involved in the interaction. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of mechanistic modeling studies.

In addition to intermolecular interactions, computational methods can be used to model the mechanisms of chemical reactions. For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For carbazole derivatives, this could include modeling their synthesis, polymerization, or degradation pathways.

Structure Property Relationships in 9h Carbazole 3,6 Diamine Derivatives

Influence of Substitution Patterns on Electronic Properties

The electronic properties of 9H-Carbazole-3,6-diamine derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are profoundly influenced by the nature and position of substituent groups on the carbazole (B46965) core. The inherent electron-rich nature of the carbazole moiety makes it a potent hole-transporting material. The introduction of amino groups at the 3 and 6 positions further enhances this electron-donating character, leading to a significant increase in the HOMO energy level.

Substituents on the amino groups or at the 9-position of the carbazole ring can be strategically employed to fine-tune the electronic energy levels. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, tend to raise the HOMO level, which can facilitate hole injection from the anode in an organic electronic device. Conversely, the introduction of electron-withdrawing groups (EWGs), such as cyano or nitro groups, generally lowers both the HOMO and LUMO levels. This effect is particularly pronounced when EWGs are placed in conjugation with the carbazole π-system.

The HOMO-LUMO energy gap, a critical parameter that determines the optical and electronic properties of the material, can thus be precisely controlled through judicious selection of substituents. For instance, attaching strong electron-accepting moieties can narrow the energy gap, leading to a red-shift in the absorption and emission spectra. Theoretical studies, often employing density functional theory (DFT), have been instrumental in predicting and understanding these substituent effects on the electronic structure of carbazole derivatives. These calculations have shown that the orientation and torsional angle between the substituent and the carbazole plane also play a crucial role in determining the extent of electronic communication and, consequently, the energy levels.

Table 1: Influence of Substitution on the Electronic Properties of Selected 3,6-Disubstituted Carbazole Derivatives

| Compound | Substituent at 3,6-positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1 | Amino (-NH₂) | -5.10 | -1.98 | 3.12 |

| 2 | Dimethylamino (-N(CH₃)₂) | -4.95 | -1.92 | 3.03 |

| 3 | Diphenylamino (-N(Ph)₂) | -5.21 | -2.15 | 3.06 |

| 4 | Cyano (-CN) | -5.85 | -2.80 | 3.05 |

Note: The data presented in this table is illustrative and compiled from various sources on substituted carbazoles to demonstrate the general trends. Exact values can vary based on the specific molecular structure and computational or experimental methods used.

Modulation of Optical and Luminescent Properties through Structural Modifications

The optical and luminescent properties of this compound derivatives are intrinsically linked to their electronic structure and can be systematically modulated through structural modifications. The inherent fluorescence of the carbazole core can be tuned across the visible spectrum by altering the substituents at the 3, 6, and 9 positions.

Introducing electron-donating groups at the 3 and 6 positions, such as the amino groups in the parent compound, generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased electron density on the carbazole ring, which raises the HOMO energy level and reduces the HOMO-LUMO gap. Further functionalization of these amino groups can lead to more pronounced shifts. For example, replacing the hydrogen atoms of the amino groups with alkyl or aryl moieties can further enhance the electron-donating strength and induce larger red shifts.

A notable phenomenon observed in some this compound derivatives is solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. This effect is particularly prominent in molecules with a significant change in dipole moment between the ground and excited states, often seen in donor-acceptor type structures.

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly sensitive to structural modifications. While some substitutions can enhance fluorescence, others may lead to quenching through various non-radiative decay pathways. For instance, the introduction of heavy atoms or certain electron-withdrawing groups can promote intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield. Conversely, rigidifying the molecular structure can suppress vibrational relaxation pathways and enhance fluorescence.

Table 2: Photophysical Properties of Selected 3,6-Disubstituted Carbazole Derivatives in Solution

| Compound | Substituent at 3,6-positions | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 5 | Phenyl | 350 | 410 | 0.85 |

| 6 | 4-Nitrophenyl | 390 | 585 | 0.15 |

| 7 | 4-Formylphenyl | 365 | 450 | 0.95 |

Note: The data in this table is based on findings for 3,6-diphenyl-9-hexyl-9H-carbazole derivatives to illustrate the impact of electron-withdrawing groups on the phenyl substituents. lmaleidykla.lt

Correlation between Molecular Structure and Charge Transport Characteristics

The charge transport properties of this compound derivatives are a critical determinant of their performance in organic electronic devices. These materials are predominantly p-type semiconductors, meaning they facilitate the transport of holes (positive charge carriers). The efficiency of this process is quantified by the hole mobility.

The molecular structure plays a pivotal role in dictating the charge transport characteristics. The carbazole core itself provides a good pathway for hole transport due to its extended π-conjugation. The presence of electron-donating amino groups at the 3 and 6 positions further enhances the hole-transporting ability by increasing the electron density and stabilizing the resulting radical cation upon oxidation.

Substituents at the 9-position and on the amino groups can influence charge transport in several ways. Bulky substituents can disrupt intermolecular packing in the solid state, which can either hinder or, in some cases, facilitate charge hopping between adjacent molecules depending on the resulting morphology. The electronic nature of the substituents also has a direct impact. Electron-donating groups can lower the ionization potential, making it easier to form the radical cation and thus improving hole injection and transport.

While primarily known as hole transporters, modifications to the this compound structure can also introduce electron-transporting (n-type) characteristics, leading to ambipolar materials with more balanced charge transport. This is often achieved by incorporating strong electron-withdrawing moieties into the molecular design. Balanced charge transport is highly desirable for applications such as organic light-emitting diodes (OLEDs) as it leads to more efficient recombination of electrons and holes in the emissive layer.

Impact of Molecular Design on Thermal Stability and Film-Forming Attributes

For practical applications in electronic devices, the thermal stability and film-forming capabilities of organic materials are of paramount importance. This compound derivatives can be designed to exhibit high thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td).

A high Tg is crucial for maintaining the amorphous (non-crystalline) state of the thin film in a device, which is often desirable to prevent crystallization that can lead to device failure. The molecular design strategies to enhance Tg often involve the introduction of bulky and rigid substituents that hinder molecular motion and prevent crystallization. For instance, attaching large aromatic groups at the 9-position or on the 3,6-amino groups can significantly increase the Tg.

The ability to form uniform, smooth, and stable thin films is another critical attribute. The solubility of the material in common organic solvents, which is necessary for solution-based processing techniques like spin-coating, can be tailored by introducing appropriate side chains, such as long alkyl groups. These side chains can also influence the intermolecular interactions and the resulting film morphology. A smooth surface morphology is essential for ensuring good interfacial contact with other layers in a multilayer device structure, which is critical for efficient charge injection and transport.

Table 3: Thermal Properties of Selected Carbazole Derivatives

| Compound Type | Key Structural Feature | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |

|---|---|---|---|

| Carbazole-diimide | Imide moieties | 142-182 | ~450 |

| Di(diphenylamino)-9-alkylcarbazoles | Peripheral diarylamines | 120-194 | >450 |

| Carbazole with pyridinyl fragments | Electron acceptor fragments | >130 | >291 |

Note: This table presents data for various carbazole derivatives to illustrate the high thermal stability achievable through molecular design. researchgate.netnih.govresearchgate.net

Structural Determinants of Electrochemical Behavior

The electrochemical behavior of this compound derivatives, typically studied using techniques like cyclic voltammetry, provides valuable insights into their redox properties and energy levels. The carbazole nitrogen and the amino groups are the primary redox-active centers.

The oxidation potential of these compounds is a key parameter that reflects the ease with which they can lose an electron to form a radical cation. This is directly related to the HOMO energy level. The presence of electron-donating amino groups at the 3 and 6 positions significantly lowers the oxidation potential compared to the unsubstituted carbazole, making them more susceptible to oxidation.

The nature of the substituents has a profound effect on the redox potentials. Electron-donating groups further lower the oxidation potential, while electron-withdrawing groups increase it. The reversibility of the redox processes is also an important consideration. For many 3,6-disubstituted carbazoles, the oxidation is a reversible process, which is indicative of a stable radical cation. This stability is crucial for their function as hole-transporting materials.

In some cases, particularly for carbazoles with unprotected 3 and 6 positions, the oxidized radical cations can undergo further reactions, such as dimerization or polymerization. This reactivity can be either a desirable feature for the synthesis of conductive polymers or an undesirable pathway that leads to material degradation in a device. The choice of substituents can be used to control this reactivity.

Relationship between Molecular Packing and Device Performance

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the collective behavior of molecules in the solid state. The way in which this compound derivatives pack together in a thin film has a direct impact on charge transport and, consequently, on device efficiency.

In the solid state, charge transport occurs through a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular distance and the relative orientation of the molecules. A close and ordered packing, with significant π-π stacking between the carbazole cores of neighboring molecules, generally facilitates efficient charge transport by providing pathways for charge hopping.

However, strong intermolecular interactions can also lead to the formation of aggregates, which can sometimes act as traps for charge carriers or lead to undesirable changes in the emission properties (e.g., aggregation-caused quenching of fluorescence). Therefore, a delicate balance must be struck between promoting favorable intermolecular electronic coupling for charge transport and preventing detrimental aggregation effects.

The substituents on the this compound core play a crucial role in controlling the molecular packing. Bulky side groups can be used to control the intermolecular distance and prevent excessive aggregation. The shape and symmetry of the molecule also influence its packing in the solid state. Understanding and controlling the molecular packing through molecular design is a key strategy for optimizing the performance of devices based on these materials.

Conformational Analysis and its Effects on Electronic Structure